2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid is a synthetic amino acid derivative It is structurally characterized by the presence of an amino group at the second position, a pyrrolidine-2-carbonylamino group at the sixth position, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as lysine and pyrrolidine.
Protection of Functional Groups: The amino group of lysine is protected using a suitable protecting group to prevent unwanted reactions.
Coupling Reaction: The protected lysine is then coupled with pyrrolidine-2-carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the pyrrolidine-2-carbonylamino moiety can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of bioconjugates and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine-2-carbonylamino group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid derivatives: These compounds have similar structures but with different substituents on the pyrrolidine ring.
Lysine derivatives: Compounds like N6-((2-azidoethoxy)carbonyl)-L-lysine hydrochloride share structural similarities with this compound.
Uniqueness
This compound is unique due to the presence of the pyrrolidine-2-carbonylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-6-(pyrrolidine-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C11H21N3O3/c12-8(11(16)17)4-1-2-6-14-10(15)9-5-3-7-13-9/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17) |
InChI Key |
VIIDDSZOUXRNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.